2,5-Dimethyl-3-methoxy-hexene
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Overview
Description
2,5-Dimethyl-3-methoxy-hexene is an organic compound with the molecular formula C₉H₁₈O and a molecular weight of 142.2386 g/mol It is a branched hydrocarbon with a methoxy group attached to the third carbon of the hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-methoxy-hexene can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethyl-3-hexanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the methoxy group on the hexene chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-methoxy-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2,5-Dimethyl-3-methoxy-hexene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-methoxy-hexene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-hexene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Hexene, 2,5-dimethyl-: Similar structure but without the methoxy group, leading to variations in its applications and behavior.
Uniqueness
2,5-Dimethyl-3-methoxy-hexene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
66017-22-9 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-methoxy-2,5-dimethylhex-2-ene |
InChI |
InChI=1S/C9H18O/c1-7(2)6-9(10-5)8(3)4/h7H,6H2,1-5H3 |
InChI Key |
RNXMYQBHWTXSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C(C)C)OC |
Origin of Product |
United States |
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